molecular formula C20H17ClO3 B5560330 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5560330
M. Wt: 340.8 g/mol
InChI Key: DFWCRCQVNBZPBJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BTBC, is a synthetic compound that belongs to the family of chromenone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Photochromism in Chromene Crystals

The study of photochromism, a phenomenon where compounds reversibly change color upon exposure to light, in chromene crystals, including compounds similar to 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, reveals significant insights. These chromene compounds exhibit crystalline state photochromism, indicating potential applications in photonic devices and smart materials due to their light-responsive properties (Hobley et al., 2000).

Microwave-Assisted Cyclization

Microwave-assisted cyclization under mildly basic conditions has been utilized to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a novel, efficient approach to generating these compounds. This method offers a rapid and high-yield strategy for synthesizing chromen-6-ones, suggesting its utility in pharmaceutical and material science applications (Dao et al., 2018).

Synthesis and Biological Activity

The synthesis and biological activity of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, including derivatives close to the compound , have been explored. These studies indicate that these compounds possess central and peripheral nervous system stimulant properties, along with neuroleptic and tranquilizing activities, highlighting their potential in developing new therapeutic agents (Garazd et al., 2002).

Photo-Reorganization for Synthesis

The photo-reorganization of similar compounds has been studied, providing a green and convenient method for synthesizing angular pentacyclics. This process represents a general approach for obtaining novel organic scaffolds without specific and toxic reagents, suggesting applications in organic synthesis and material science (Dalai et al., 2017).

Transition-Metal-Free Arylation

The direct transition-metal-free intramolecular arylation of phenols with aryl halides to form 6H-benzo[c]chromenes demonstrates an innovative synthetic pathway. This method, involving the formation of a benzyne intermediate, opens new avenues for synthesizing benzo[c]chromenes, potentially impacting the development of new materials and pharmaceutical compounds (Bajracharya & Daugulis, 2008).

Future Directions

The future directions for research on “3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as medicine or materials science, could be investigated .

properties

IUPAC Name

2-chloro-3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c21-17-10-16-14-8-4-5-9-15(14)20(22)24-18(16)11-19(17)23-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWCRCQVNBZPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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